molecular formula C17H23N3O4S B2564957 Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate CAS No. 2034432-97-6

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate

Cat. No. B2564957
M. Wt: 365.45
InChI Key: JGXRAVHELPENNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed by single crystal X-ray diffraction analysis . The molecule of similar compounds can adopt different shapes, with some adopting a linear shape with the ethyl acetate moiety adopting a fully extended conformation, while others are L-shaped with the molecule being twisted at certain atoms .


Chemical Reactions Analysis

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Scientific Research Applications

Chemistry and Synthesis

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate is involved in synthetic processes that yield various organic compounds. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to produce 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. Specifically, when reacting with piperazine, these compounds afford N,N′-disubstituted piperazine derivatives, illustrating the role of ethyl piperazine-1-carboxylate derivatives in synthesizing piperazine-based compounds (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Biological Activities

A series of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various heterocyclic nuclei have been synthesized from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showing that some possess moderate to good antimicrobial activity against specific microorganisms. This indicates the potential use of ethyl piperazine-1-carboxylate derivatives in developing antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antibacterial Agents

Ethyl piperazine-1-carboxylate derivatives have been explored as bases for synthesizing antibacterial agents. For example, 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives were prepared and showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. These findings suggest the utility of ethyl piperazine-1-carboxylate derivatives in developing new antibacterial agents with potential clinical applications (Matsumoto & Minami, 1975).

Antitubercular Activity

Ethyl piperazine-1-carboxylate derivatives have been designed and screened for their antitubercular activity, indicating their role in developing treatments against Mycobacterium tuberculosis. Among these compounds, certain derivatives demonstrated promising inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential as antitubercular agents (Reddy et al., 2014).

Metal Complexes

Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its Ni(II), Zn(II), and Cd(II) complexes have been synthesized and characterized. The binding modes and geometries of these complexes were investigated using various spectroscopic techniques, demonstrating the compound's utility in forming metal complexes with potential applications in materials science and coordination chemistry (Prakash et al., 2014).

properties

IUPAC Name

ethyl 4-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-2-23-17(22)20-8-6-19(7-9-20)16(21)13-3-5-18-15(11-13)24-14-4-10-25-12-14/h3,5,11,14H,2,4,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXRAVHELPENNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate

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